molecular formula C₁₁H₁₂Cl₂N₂O₅ B1142143 (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol CAS No. 878653-43-1

(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol

Cat. No. B1142143
CAS RN: 878653-43-1
M. Wt: 323.13
InChI Key:
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Description

(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, also known as 4-DNPC, is an antibiotic produced by Streptomyces venezuelae, a species of Gram-positive bacteria. 4-DNPC is an important member of the family of chloramphenicol derivatives, and has been used in various scientific and medical applications due to its broad-spectrum antibacterial activity and relatively low toxicity.

Scientific Research Applications

(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been used in a variety of scientific and medical research applications. For example, it has been used to study the mechanism of action of antibiotics, as well as to investigate the biochemical and physiological effects of antibiotics on various organisms. In addition, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has also been used to study the effects of antibiotics on the growth and development of bacteria and other microorganisms.

Mechanism of Action

The mechanism of action of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds between amino acids. As a result, the bacterial cells are unable to produce proteins and are unable to reproduce.
Biochemical and Physiological Effects
(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been found to have a variety of biochemical and physiological effects on bacteria and other microorganisms. For example, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi and protozoans. In addition, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol has been found to have an inhibitory effect on the enzymes involved in bacterial DNA replication and transcription.

Advantages and Limitations for Lab Experiments

The use of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in laboratory experiments has several advantages. For example, it is relatively inexpensive, easy to obtain, and has a relatively low toxicity. In addition, its broad-spectrum antibacterial activity makes it an ideal antibiotic for use in laboratory experiments. The main limitation of using (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol. For example, further research could be conducted to better understand the mechanism of action of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, as well as its biochemical and physiological effects on various organisms. In addition, further research could be conducted to investigate the potential therapeutic applications of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, such as its use as an antibiotic or an anti-inflammatory agent. Finally, research could also be conducted to investigate the potential use of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol in the development of new antibiotics.

Synthesis Methods

(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol can be synthesized by a method known as the Streptomyces venezuelae fermentation process. This involves the cultivation of the S. venezuelae bacteria in a nutrient medium, followed by the extraction of (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol from the bacterial cells. The extraction process involves the use of aqueous acetone, which is used to extract (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol from the bacterial cells. The extracted material is then purified and dried to produce the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol involves the conversion of chloramphenicol to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Chloramphenicol", "4-Nitrophenol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of 4-Nitrophenol with Nitrite Ion", "4-Nitrophenol is dissolved in water and sodium nitrite is added to the solution. Sulfuric acid is then added dropwise to the solution to initiate the nitration reaction. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Nitro-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 2: Reduction of 4-Nitro-2-nitrophenol to 4-Amino-2-nitrophenol", "4-Nitro-2-nitrophenol is dissolved in water and sodium hydroxide is added to the solution. Sodium borohydride is then added to the solution to reduce the nitro group to an amino group. The resulting mixture is stirred for several hours at room temperature to allow the reaction to proceed. The product, 4-Amino-2-nitrophenol, is then isolated by filtration and washed with water.", "Step 3: Coupling of 4-Amino-2-nitrophenol with Chloramphenicol", "Chloramphenicol is dissolved in a mixture of water and ethyl acetate. Sodium bicarbonate is added to the solution to adjust the pH to basic. 4-Amino-2-nitrophenol is then added to the solution and the resulting mixture is stirred for several hours at room temperature to allow the coupling reaction to proceed. The product, (4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol, is then isolated by filtration and washed with water and ethyl acetate." ] }

CAS RN

878653-43-1

Product Name

(4-Desnitro-2-nitrophenyl)-(S,S)-chloramphenicol

Molecular Formula

C₁₁H₁₂Cl₂N₂O₅

Molecular Weight

323.13

synonyms

2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl)acetamide

Origin of Product

United States

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